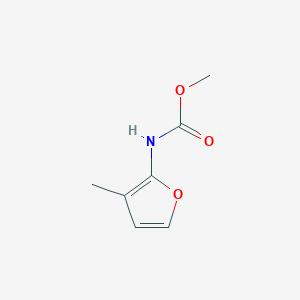
methyl N-(3-methylfuran-2-yl)carbamate
Übersicht
Beschreibung
Methyl N-(3-methylfuran-2-yl)carbamate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl N-(3-methylfuran-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis of this compound
The compound can be synthesized through various methods that involve the coupling of 3-methylfuran-2-carboxylic acid with suitable amines or carbamates. The synthesis typically follows a multi-step process, which may include the formation of intermediates that are subsequently transformed into the desired product.
Antitumor Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it demonstrated significant inhibitory activity, particularly in lung cancer (A549) and breast cancer (MCF-7) cell lines. The IC50 values obtained from these studies are indicative of its potential as an antitumor agent.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 4.65 ± 0.37 |
| MCF-7 | 2.29 ± 0.38 |
| PC-3 | 2.12 ± 0.57 |
| WiDr | 2.03 ± 0.20 |
These values suggest that this compound exhibits promising cytotoxicity, warranting further investigation into its mechanisms of action and therapeutic applications.
The biological activity of this compound appears to be linked to its ability to interfere with cellular processes critical for tumor growth and survival. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies and Research Findings
- Study on Antiviral Properties : Research has indicated that compounds similar to this compound exhibit antiviral activity against respiratory syncytial virus (RSV). Modifications at the furan ring significantly affect bioactivity, emphasizing the importance of the 3-position substitution for maintaining efficacy .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of carbamate derivatives, including those related to this compound. These studies suggest potential applications in treating inflammatory conditions, with observed reductions in pro-inflammatory cytokines like TNF-alpha and IL-6 in treated subjects .
Eigenschaften
IUPAC Name |
methyl N-(3-methylfuran-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-4-11-6(5)8-7(9)10-2/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFVZLQDVQGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















